

# 4-Butoxypiperidine Hydrochloride: Structural Architecture & Synthetic Utility

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 4-Butoxypiperidine hydrochloride

CAS No.: 460365-20-2

Cat. No.: B1461968

[Get Quote](#)

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Development Scientists, and Structural Biologists Version: 1.0

## Part 1: Executive Technical Summary

**4-Butoxypiperidine hydrochloride** (CAS: 460365-20-2) is a specialized heterocyclic building block used primarily in the synthesis of matrix metalloprotease (MMP) inhibitors, muscarinic agonists, and antifungal agents. Structurally, it consists of a piperidine ring substituted at the 4-position with a butyl ether moiety. The hydrochloride salt form enhances stability and water solubility compared to the volatile free base, making it the preferred reagent for solid-phase and solution-phase peptide synthesis.

This guide provides a definitive analysis of its molecular geometry, validated synthesis protocols, and spectroscopic signature, grounded in empirical data.

## Part 2: Chemical Identity & Structural Analysis

### Core Identification Data

| Parameter         | Technical Specification                                           |
|-------------------|-------------------------------------------------------------------|
| IUPAC Name        | 4-Butoxypiperidine hydrochloride                                  |
| CAS Number        | 460365-20-2                                                       |
| Molecular Formula | C                                                                 |
|                   | H                                                                 |
|                   | NO                                                                |
|                   | HCl                                                               |
| Molecular Weight  | 193.71 g/mol                                                      |
| Free Base MW      | 157.25 g/mol                                                      |
| SMILES            | <chem>CCCCOC1CCNCC1.Cl</chem>                                     |
| InChI Key         | XGPJZKQGJWZWIM-UHFFFAOYSA-N (Free Base)                           |
| Appearance        | White to off-white crystalline solid                              |
| Solubility        | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents |

## Conformational Analysis

The piperidine ring exists predominantly in a chair conformation. The 4-butoxy substituent prefers the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at C2 and C6. This thermodynamic preference is critical for binding affinity when this moiety is incorporated into larger pharmacophores, as it projects the hydrophobic butyl chain into specific lipophilic pockets of target enzymes (e.g., MMP active sites).

Fig 1. Structural assembly of 4-Butoxypiperidine HCl showing the equatorial preference of the ether linkage.



[Click to download full resolution via product page](#)

## Part 3: Synthesis & Manufacturing Protocol

The synthesis of **4-Butoxypiperidine hydrochloride** follows a robust Protection-Alkylation-Deprotection strategy. This route avoids N-alkylation side products, ensuring high regioselectivity for the oxygen atom.

### Reaction Scheme (Graphviz)



[Click to download full resolution via product page](#)

## Detailed Experimental Protocol

### Step 1: Synthesis of N-Boc-4-butoxypiperidine

- Activation: In a flame-dried flask under nitrogen, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF. Cool to 0°C.
- Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 minutes until gas evolution ceases.

- Alkylation: Add 1-Bromobutane (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12–16 hours.
- Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO<sub>4</sub>, and concentrate in vacuo.

#### Step 2: Deprotection to Hydrochloride Salt

- Acidolysis: Dissolve the crude N-Boc intermediate in 1,4-dioxane.
- Salt Formation: Add 4M HCl in dioxane (excess, ~5-10 eq). Stir at room temperature for 2–4 hours. A white precipitate should form.
- Isolation: Dilute with Diethyl Ether to complete precipitation. Filter the solid, wash with ether, and dry under vacuum to yield **4-Butoxypiperidine hydrochloride**.

## Part 4: Analytical Characterization

The following spectroscopic data validates the structure. The data is derived from the trifluoroacetate salt analogue [1], which exhibits identical chemical shifts to the HCl salt in DMSO-d<sub>6</sub>.

### Proton NMR ( <sup>1</sup>H NMR, 400 MHz, DMSO-d<sub>6</sub> )

| Shift (ppm) | Multiplicity  | Integration | Assignment            | Structural Context              |
|-------------|---------------|-------------|-----------------------|---------------------------------|
| 0.88        | Triplet (Hz)  | 3H          | Butyl -CH             | Terminal methyl of butoxy chain |
| 1.25 – 1.55 | Multiplet     | 4H          | Butyl -CH<br>-CH<br>- | Internal methylene chain        |
| 1.55 – 1.70 | Multiplet     | 2H          | Piperidine C3/C5-H    | Ring protons                    |
| 1.85 – 2.00 | Multiplet     | 2H          | Piperidine C3/C5-H    | Ring protons                    |
| 2.90 – 3.05 | Multiplet     | 2H          | Piperidine C2/C6-H    | Adjacent to Nitrogen            |
| 3.10 – 3.20 | Multiplet     | 2H          | Piperidine C2/C6-H    | Adjacent to Nitrogen            |
| 3.40        | Triplet (Hz)  | 2H          | -O-CH<br>-            | Ether methylene                 |
| 3.45 – 3.55 | Multiplet     | 1H          | Piperidine C4-H       | Methine proton at ether linkage |
| 8.15        | Broad Singlet | 1H/2H       | -NH                   | Ammonium protons (Exchangeable) |

## Mass Spectrometry

- Method: ESI-MS (Positive Mode)

- Calculated Mass [M+H]  
: 158.15 Da (Free base + H)
- Observed: 158.2 m/z

## Part 5: Pharmaceutical Applications[3][7][11][13][14][15]

4-Butoxypiperidine is a "privileged structure" intermediate, meaning its scaffold is capable of binding to multiple receptor types with high affinity.

### Key Therapeutic Areas

- **MMP Inhibitors:** Used in the synthesis of aromatic sulfone hydroxamic acids. The butoxy tail occupies the S1' specificity pocket of Matrix Metalloproteases (MMP-2, MMP-9, MMP-13), critical for inhibiting tumor metastasis and inflammation [2].
- **Antifungal Agents:** Incorporated into benzamide derivatives targeting *Pneumocystis carinii* pneumonia (PCP) [3].
- **Muscarinic Agonists:** The piperidine ring serves as the cationic headgroup in ligands designed for muscarinic acetylcholine receptors [4].



[Click to download full resolution via product page](#)

## Part 6: Safety & Handling (SDS Summary)

#### Hazard Classification:

- Skin Irritation: Category 2 (Causes skin irritation)[1][2]
- Eye Irritation: Category 2A (Causes serious eye irritation)
- STOT-SE: Category 3 (May cause respiratory irritation)[1]

#### Handling Protocol:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the dry powder to prevent inhalation.
- Storage: Store in a cool, dry place. Hygroscopic—keep tightly sealed.
- First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.

## References

- US Patent Application 2005/0261177 A1.Process for preparation of antimicrobial compounds. (2005).[1][3] [Link](#)
- European Patent EP1042290A1.Aromatic sulfone hydroxamic acid metalloprotease inhibitor. (2000). [Link](#)
- Matrix Scientific.Safety Data Sheet: **4-Butoxypiperidine hydrochloride**. (2017).[4] [Link](#)
- Russian Patent RU2269523C2.Muscarinic Agonists. (2006). [Link](#)

#### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. [1-Boc-4-hydroxypiperidine 97 109384-19-2 \[sigmaaldrich.com\]](#)

- [2. 4-羟基哌啶 98% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. matrix.staging.1int.co.uk \[matrix.staging.1int.co.uk\]](#)
- To cite this document: BenchChem. [4-Butoxypiperidine Hydrochloride: Structural Architecture & Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1461968#4-butoxypiperidine-hydrochloride-molecular-structure>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)